2,6,6-Trimethyloxane-2-carboxylic acid
Description
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Structure
3D Structure
Properties
CAS No. |
470-59-7 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2,6,6-trimethyloxane-2-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-8(2)5-4-6-9(3,12-8)7(10)11/h4-6H2,1-3H3,(H,10,11) |
InChI Key |
JPFVEUNQMVVIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(O1)(C)C(=O)O)C |
Origin of Product |
United States |
Significance of Oxane Carboxylic Acids As Research Subjects
Oxane carboxylic acids, a class of saturated oxygen heterocycles, are of considerable importance in medicinal chemistry and organic synthesis. nih.gov These compounds are frequently incorporated into larger molecules to enhance their physicochemical properties, such as aqueous solubility and metabolic stability. nih.gov The carboxylic acid functional group, in particular, is a key determinant in drug-target interactions due to its ability to form strong electrostatic and hydrogen-bonding interactions. researchgate.net In fact, it is estimated that approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid group. wiley-vch.de
Overview of Research Trajectories for Cyclic Ether Carboxylic Acids
Research involving cyclic ether carboxylic acids is multifaceted, spanning from fundamental synthetic methodology to applications in materials science and medicinal chemistry. A key area of investigation is the development of novel synthetic routes to access these molecules with high efficiency and stereocontrol. researchgate.net This includes methods for the enantioselective synthesis of chiral cyclic ethers, which are valuable building blocks for complex natural products and pharmaceuticals. nih.gov
Another significant research trajectory is the use of cyclic ethers in ring-opening polymerization to create poly(ether-alt-esters). rsc.org These polymers combine the flexibility of the ether linkage with the potential for hydrolytic degradation of the ester group, making them interesting candidates for biodegradable materials and biomedical applications.
In the context of medicinal chemistry, the incorporation of cyclic ether carboxylic acids into drug candidates is explored as a strategy to optimize pharmacokinetic properties. The cyclic ether moiety can act as a bioisostere for other functional groups, influencing lipophilicity and metabolic stability, while the carboxylic acid provides a handle for salt formation to improve solubility. nih.govwiley-vch.de The rigid conformational nature of the cyclic system can also be exploited to pre-organize a molecule for optimal binding to a biological target.
Future research in this area is likely to focus on the development of more sustainable synthetic methods, the exploration of new applications for polymers derived from these monomers, and the rational design of novel bioactive compounds based on the cyclic ether carboxylic acid scaffold. patsnap.com
Chemical Reactivity and Mechanistic Transformations of 2,6,6 Trimethyloxane 2 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that can undergo a wide array of reactions, including decarboxylation, conversion to derivatives like esters and amides, and reduction. The steric hindrance imposed by the gem-dimethyl group at the C6 position and the quaternary C2 carbon influences the reaction rates and conditions required for these transformations.
Decarboxylative Reactions and Radical Chemistry
Decarboxylation of carboxylic acids is a powerful method for the generation of carbon-centered radicals, which can then participate in a variety of bond-forming reactions. nih.govresearchgate.net This approach is particularly valuable as carboxylic acids are abundant and stable precursors. nih.govnih.gov The transformation typically involves the conversion of the carboxyl group into a radical via single-electron transfer (SET), followed by the loss of carbon dioxide.
Visible-light photoredox catalysis has emerged as a mild and efficient method for initiating decarboxylation. sioc.ac.cnnih.gov In this process, a photocatalyst, upon excitation by light, can oxidize a deprotonated carboxylic acid (carboxylate) to generate a carboxyl radical. This intermediate readily undergoes decarboxylation to form an alkyl radical. sioc.ac.cnnih.gov For 2,6,6-Trimethyloxane-2-carboxylic acid, this would result in the formation of a tertiary radical at the C2 position of the oxane ring.
The general mechanism involves the photoexcited photocatalyst (*PC) oxidizing the carboxylate, generating the alkyl radical (R•) and CO2. sioc.ac.cn This radical can then be trapped by various reagents to form new C-C or C-heteroatom bonds. nih.gov While direct studies on this compound are not prevalent, the decarboxylation of analogous α-oxy carboxylic acids, such as those derived from oxetanes, demonstrates the feasibility of generating α-oxy radicals from cyclic ethers via photoredox methods. researchgate.net These radicals are valuable intermediates for accessing complex heterocyclic structures. researchgate.net
Dual catalytic systems, often combining a photoredox catalyst with a transition metal catalyst (e.g., nickel or copper), can enable cross-coupling reactions where the photogenerated radical is intercepted by the metal catalyst to form new bonds. nih.govsioc.ac.cn
Table 1: Examples of Photoredox-Catalyzed Decarboxylative Functionalizations This table presents general transformations applicable to aliphatic carboxylic acids, analogous to this compound.
| Transformation | Catalytic System | Radical Acceptor/Coupling Partner | General Product Type | Reference |
|---|---|---|---|---|
| Halogenation | Photocatalyst (e.g., Ir or Ru complex) | Inorganic Halide Salt (e.g., LiBr, LiCl) | Alkyl Halide | nih.gov |
| Reduction (Hydrodecarboxylation) | Organocatalytic Photoredox System | H-atom source | Alkane | nih.gov |
| Arylation | Dual Photoredox/Nickel Catalysis | Aryl Halide | Alkyl-Aryl Compound | sioc.ac.cn |
| Vinylation | Photocatalyst + Thiol Catalyst | Vinyl Sulfone | Alkene | nih.gov |
Electrochemical methods offer an alternative route to radical generation from carboxylic acids. The Kolbe electrolysis involves the anodic oxidation of a carboxylate to form a carboxyl radical, which then decarboxylates. The resulting alkyl radicals can dimerize to form an R-R bond. For this compound, this would theoretically produce a dimer linked at the C2 positions.
Under different conditions (non-Kolbe electrolysis), the radical intermediate can be further oxidized to a carbocation, which can then undergo elimination to form an alkene or react with nucleophiles present in the medium. researchgate.net Studies on simple carboxylic acids like acetic acid on boron-doped diamond (BDD) electrodes show that decarboxylation can occur to form products derived from hydroxyl radical reactions, such as methanol (B129727) and methyl acetate, avoiding the competitive oxygen evolution reaction. rsc.org When using platinum-modified electrodes, selectivity can be shifted towards the Kolbe dimerization product (ethane from acetic acid). rsc.org This suggests that by choosing the appropriate electrode material and conditions, the radical generated from this compound could be directed towards dimerization or other functionalizations.
Esterification and Amidation for Synthetic Intermediate Generation
The conversion of carboxylic acids into esters and amides is a fundamental transformation in organic synthesis. For sterically hindered acids like this compound, direct condensation with alcohols or amines can be challenging.
Esterification: The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is often inefficient for sterically hindered substrates due to the difficult nucleophilic attack on the protonated carbonyl group. rug.nlmasterorganicchemistry.com More effective methods are required to synthesize esters from this compound. These include:
Activation with dehydrating agents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base like 4-(dimethylamino)pyridine (DMAP) can activate the carboxylic acid, facilitating attack by even hindered alcohols. researchgate.net
Conversion to acyl chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride, which readily reacts with alcohols to form esters. rsc.org
Use of specific catalysts: Dried Dowex H+ cation-exchange resin, sometimes with sodium iodide, has been shown to be effective for the synthesis of very sterically hindered esters under relatively mild conditions. nih.gov
Amidation: Direct thermal amidation by heating a carboxylic acid with an amine is often thermodynamically unfavorable. nih.govmdpi.com Therefore, activation of the carboxylic acid is typically necessary. Given the steric hindrance, potent coupling reagents or specific catalysts are employed.
Coupling Reagents: Similar to esterification, reagents like HATU, HBTU, and BOP are used to create an activated species that is susceptible to nucleophilic attack by an amine. nih.gov
Silicon-based Reagents: Reagents such as methyltrimethoxysilane (B3422404) (MTM) can mediate the direct amidation of carboxylic acids under neutral conditions, providing a safer alternative to other silicon reagents and yielding amides in good yields. chemistryviews.org
Boron-based Catalysts: Boronic acids and other boron-based reagents have been developed as efficient catalysts for the direct amidation of hindered carboxylic acids. sci-hub.se
Table 2: Selected Methods for Esterification and Amidation of Hindered Carboxylic Acids
| Reaction | Reagent/Catalyst | Key Features | Reference |
|---|---|---|---|
| Esterification | SOCl₂ followed by alcohol | Forms a highly reactive acyl chloride intermediate. | rsc.org |
| Esterification | Dried Dowex H+/NaI | Effective for very sterically hindered substrates under mild conditions. | nih.gov |
| Esterification | EDC/DMAP | Forms an activated ester intermediate; suitable for hindered alcohols. | researchgate.net |
| Amidation | Methyltrimethoxysilane (MTM) | Safer silicon-based reagent, proceeds under neutral conditions. | chemistryviews.org |
| Amidation | Boronic acid derivatives | Catalytic method effective for challenging and hindered substrates. | sci-hub.se |
Reduction and Oxidation Reactions of the Carboxyl Group
The carboxyl group of this compound can be reduced to a primary alcohol. Due to the high oxidation state of the carboxyl carbon, strong reducing agents are required.
Reduction to Alcohols: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. youtube.comyoutube.com The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during workup. Borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for this transformation. youtube.comyoutube.com Borane is often considered more chemoselective than LiAlH₄, as it typically does not reduce esters, amides, or ketones as readily under controlled conditions. youtube.com The reduction of this compound would yield (2,6,6-trimethyloxan-2-yl)methanol.
Oxidation of the Carboxyl Group: The carbon atom of a carboxylic acid is already in a high oxidation state (+3), making further oxidation challenging without cleaving C-C bonds. Oxidative degradation typically occurs via decarboxylation, as discussed in the radical chemistry section.
Reactivity of the Trimethyloxane Ring System
The 2,6,6-trimethyloxane ring is a saturated heterocyclic system, analogous to tetrahydropyran (B127337) (THP). Generally, saturated cyclic ethers are chemically robust and stable under a wide range of conditions, including many of those used to modify the carboxylic acid group (e.g., reduction with NaBH₄, non-acidic esterification, amidation). rsc.org
However, the ether linkage is susceptible to cleavage under strongly acidic conditions, particularly in the presence of Lewis acids. Studies on the ring-opening of tetrahydrofuran (B95107) (THF) by Frustrated Lewis Pairs (FLPs), which involve a strong Lewis acid (like a borane or aluminum compound) and a bulky Lewis base, demonstrate a pathway for C-O bond cleavage. nih.govresearchgate.netresearchgate.net The Lewis acid coordinates to the ether oxygen, activating the C-O bond towards nucleophilic attack. While this specific reactivity has not been documented for this compound, it represents a potential pathway for ring degradation under harsh Lewis acidic conditions.
Conversely, the oxane ring is stable under various catalytic reduction conditions. For instance, in the conversion of biomass-derived furancarboxylic acids, the furan (B31954) ring can be selectively hydrogenated to a tetrahydrofuran ring over palladium catalysts without cleavage of the ether bond or reduction of the carboxylic acid. d-nb.info This highlights the general stability of the saturated ether ring system during catalytic hydrogenation.
Ring-Opening and Rearrangement Pathways
The oxane ring of this compound can undergo cleavage under acidic conditions, a common reaction for ethers. fiveable.mewikipedia.orglibretexts.orgmasterorganicchemistry.com The mechanism of this cleavage can proceed via either an SN1 or SN2 pathway, depending on the stability of the resulting carbocation intermediates. wikipedia.org Protonation of the ether oxygen by a strong acid generates a good leaving group, initiating the ring-opening process. fiveable.memasterorganicchemistry.com
In the case of this compound, the C2 and C6 carbons are potential sites for nucleophilic attack. The C2 carbon is tertiary and bears an electron-withdrawing carboxylic acid group, while the C6 carbon is also tertiary and part of a gem-dimethyl group. The stability of the potential carbocation intermediates at these positions will determine the preferred pathway. fiveable.me For instance, tertiary ethers are known to react more readily under acidic conditions due to the formation of more stable carbocation intermediates. fiveable.me
Rearrangement reactions, which involve a change in the connectivity of the carbon skeleton, are also plausible transformations for this molecule, particularly following the formation of a carbocation intermediate during ring-opening. thermofisher.comwikipedia.org Such rearrangements aim to produce a more stable carbocation, which can then be trapped by a nucleophile.
Table 1: Plausible Products of Acid-Catalyzed Ring-Opening of this compound
| Reagent | Plausible Product(s) | Reaction Pathway |
| HBr (excess) | Dihalo-carboxylic acid | SN1/SN2 |
| H2SO4/H2O | Diol-carboxylic acid | SN1/SN2 |
This table is illustrative of expected products based on general ether cleavage mechanisms.
Functionalization of the Oxane Core (e.g., C–H activation, halogenation)
Functionalization of the oxane core of this compound can be achieved through various methods, including C–H activation and halogenation. C–H activation has emerged as a powerful tool for the direct installation of functional groups onto otherwise unreactive C–H bonds. organic-chemistry.orgrsc.org For tetrahydropyran systems, palladium-catalyzed C–H arylation has been demonstrated. organic-chemistry.org The directing effect of nearby functional groups can control the site-selectivity of such reactions.
Halogenation of the oxane ring can also be achieved. For instance, free-radical halogenation could potentially occur at various positions on the ring, though selectivity might be an issue. rsc.org The presence of the carboxylic acid group can also influence the reactivity of the α-carbon. The Hell-Volhard-Zelinsky reaction, for example, allows for the selective α-bromination of carboxylic acids.
Stereochemical Control During Ring Transformations
Stereochemical control is a critical aspect of the reactions involving this compound, as it possesses a chiral center at the C2 position. Ring-opening reactions proceeding through an SN2 mechanism will result in an inversion of stereochemistry at the site of nucleophilic attack. masterorganicchemistry.com Conversely, reactions that proceed via a planar carbocation intermediate (SN1 mechanism) may lead to a mixture of stereoisomers.
The stereochemical outcome of ring transformations can also be influenced by the conformation of the tetrahydropyran ring and the directing effects of the substituents. The development of stereoselective synthetic methods for substituted tetrahydropyrans is an active area of research, with strategies often relying on controlling the transition state geometry. whiterose.ac.ukbeilstein-journals.org
Reactivity of Peripheral Methyl Groups
The three methyl groups of this compound are generally unreactive. However, under certain conditions, such as free-radical reactions, they can undergo functionalization. The gem-dimethyl group at the C6 position can influence the reactivity of the molecule through the Thorpe-Ingold effect, which can accelerate cyclization reactions by altering bond angles and reducing steric strain in the transition state. acs.org While this effect is more pronounced in ring-formation, it can also impact the reactivity of the ring system.
Reaction Mechanisms and Kinetics Studies
The kinetics of acid-catalyzed ether cleavage are influenced by the stability of the carbocation intermediate, with reactions proceeding through more stable carbocations having faster rates. fiveable.me The rate of reaction is also dependent on the strength of the acid and the nucleophilicity of the counter-ion. wikipedia.org
Table 2: Factors Influencing Reaction Rates and Mechanisms
| Factor | Influence on Reactivity |
| Acid Strength | Stronger acids lead to faster protonation of the ether oxygen, increasing the rate of cleavage. fiveable.me |
| Nucleophilicity | More nucleophilic counter-ions will facilitate SN2-type cleavage. wikipedia.org |
| Carbocation Stability | Ethers that can form stable carbocations upon protonation will favor an SN1 pathway. fiveable.me |
| Steric Hindrance | Sterically hindered sites are less susceptible to SN2 attack. masterorganicchemistry.com |
This table summarizes general principles that would apply to the reactivity of this compound.
Advanced Spectroscopic and Structural Elucidation in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide foundational information about the types and numbers of protons and carbons in a molecule. In ¹H NMR, the chemical shift, integration, and multiplicity of signals reveal the electronic environment, the number of protons, and the neighboring proton interactions, respectively. For 2,6,6-Trimethyloxane-2-carboxylic acid, the acidic proton of the carboxyl group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm. libretexts.org Protons on carbons adjacent to the carboxylic acid are expected to absorb in the 2-3 ppm range. libretexts.org
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | - | ~85 |
| 3 | ~1.8-2.0 (m) | ~35 |
| 4 | ~1.5-1.7 (m) | ~20 |
| 5 | ~1.6-1.8 (m) | ~40 |
| 6 | - | ~75 |
| 7 (2-CH₃) | ~1.4 (s) | ~25 |
| 8 (6-CH₃) | ~1.2 (s) | ~28 |
| 9 (6-CH₃) | ~1.3 (s) | ~30 |
Note: This is a hypothetical data table based on general principles of NMR spectroscopy for similar structures.
The conformation of the oxane ring in this compound can be investigated through the analysis of proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This allows for the determination of the relative stereochemistry and preferred conformation (e.g., chair or boat) of the six-membered ring.
Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROESY) experiments provide information about the spatial proximity of protons. These techniques detect through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. This is particularly useful for determining the relative stereochemistry of substituents on the ring. For instance, an NOE correlation between the methyl protons at C2 and a proton on the oxane ring would indicate their spatial closeness, aiding in the assignment of the stereochemistry at the C2 position.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements. This accuracy allows for the determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₈O₃), HRESIMS would be used to confirm its molecular formula by comparing the experimentally measured mass with the calculated exact mass.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a particular mass-to-charge ratio and then fragmenting it to observe the resulting product ions. The fragmentation pattern is often characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of water (H₂O) and the loss of the carboxyl group (COOH). libretexts.org In the case of this compound, characteristic fragmentation could involve the cleavage of the oxane ring, providing further confirmation of its structure. The analysis of these fragmentation patterns can help to piece together the molecular structure. ed.ac.uk
Table 2: Expected Fragmentation Patterns in MS/MS for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| [M+H]⁺ | [M+H - H₂O]⁺ | 18.0106 |
| [M+H]⁺ | [M+H - COOH]⁺ | 45.0028 |
Note: This table illustrates potential fragmentation pathways based on the general behavior of carboxylic acids in tandem mass spectrometry.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
While NMR and MS provide detailed structural information in solution and the gas phase, respectively, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is capable of determining the precise spatial arrangement of atoms, bond lengths, bond angles, and the absolute configuration of chiral centers.
For this compound, which contains a chiral center at the C2 position, obtaining a suitable single crystal would allow for the unequivocal determination of its absolute stereochemistry (R or S configuration). The resulting crystal structure would also reveal details about the conformation of the oxane ring and the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, in the solid state. nih.gov
Chiroptical Spectroscopy for Stereochemical Assignment
Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. This interaction provides unique spectral fingerprints that can be used to elucidate the three-dimensional arrangement of atoms in a molecule.
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is characterized by positive or negative peaks, known as Cotton effects, which are directly related to the electronic transitions and the stereochemistry of the molecule.
For a hypothetical analysis of this compound, one would expect the chromophoric carboxylic acid group to give rise to specific Cotton effects. The sign and magnitude of these effects would be dependent on the absolute configuration at the C2 chiral center. Quantum mechanical calculations are often employed to predict theoretical ECD spectra for different stereoisomers, which can then be compared with experimental data to assign the absolute configuration.
Hypothetical ECD Data for this compound Isomers
| Stereoisomer | Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |
|---|---|---|
| (2R) | ~210 | Positive |
| (2S) | ~210 | Negative |
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays the specific rotation of a compound across a range of wavelengths. The spectrum of a chiral molecule will show a characteristic curve, and the presence of a chromophore near an asymmetric center will result in a "Cotton effect," where the rotation changes dramatically and passes through zero at the wavelength of maximum absorption.
The sign of the Cotton effect in the ORD spectrum is directly related to the stereochemistry of the molecule. Similar to ECD, theoretical calculations can predict ORD curves for different stereoisomers of this compound, which would be instrumental in assigning the absolute configuration when compared with experimental measurements.
Hypothetical ORD Data for this compound Isomers
| Stereoisomer | Wavelength (nm) | Specific Rotation ([α]) |
|---|---|---|
| (2R) | 589 (D-line) | Positive |
| (2S) | 589 (D-line) | Negative |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2,6,6-Trimethyloxane-2-carboxylic acid. These calculations can provide a detailed picture of the molecule's geometry and the distribution of electrons.
Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G**, would be utilized to predict its ground state structure. nih.gov These calculations can yield precise information on bond lengths, bond angles, and dihedral angles. The results of such a hypothetical DFT optimization are presented in Table 1. The calculations would likely reveal the most stable conformation of the oxane ring and the orientation of the carboxylic acid group.
Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
|---|---|---|---|---|---|
| Bond Length | C2 | O1 | 1.44 Å | ||
| C2 | C3 | 1.54 Å | |||
| C2 | C(carboxyl) | 1.52 Å | |||
| C6 | C5 | 1.54 Å | |||
| C(carboxyl) | O(hydroxyl) | 1.35 Å | |||
| C(carboxyl) | O(carbonyl) | 1.21 Å | |||
| Bond Angle | O1 | C2 | C3 | 109.5° | |
| C3 | C2 | C(carboxyl) | 111.0° | ||
| O(hydroxyl) | C(carboxyl) | O(carbonyl) | 123.0° | ||
| Dihedral Angle | C6 | O1 | C2 | C3 | -55.0° |
Computational methods are also invaluable for predicting spectroscopic parameters, which can aid in the structural elucidation of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Electron Circular Dichroism (ECD) spectra can be compared with experimental data to confirm the molecule's structure and stereochemistry.
The Gauge-Including Atomic Orbital (GIAO) method is commonly employed in DFT to predict ¹H and ¹³C NMR chemical shifts. arxiv.org These predictions are crucial for assigning the signals in experimental NMR spectra. A hypothetical set of predicted ¹³C NMR chemical shifts for this compound is shown in Table 2.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 85.0 |
| C3 | 35.0 |
| C4 | 20.0 |
| C5 | 40.0 |
| C6 | 75.0 |
| C(carboxyl) | 175.0 |
| C(methyl on C2) | 25.0 |
Note: The data in this table is for illustrative purposes and represents typical chemical shift ranges for similar carbon environments.
Conformational Analysis and Energy Landscapes
The flexible six-membered oxane ring of this compound can adopt several conformations, with the chair and boat forms being the most significant. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The presence of bulky substituents, such as the gem-dimethyl group at the C6 position and the carboxylic acid group at the C2 position, will significantly influence the conformational equilibrium.
Computational methods can be used to map the potential energy surface of the molecule, revealing the relative energies of different conformers. scielo.org.mx It is expected that the chair conformation would be the most stable, with the substituents adopting positions that minimize steric hindrance. For instance, the carboxylic acid group at C2 would likely prefer an equatorial orientation to avoid unfavorable 1,3-diaxial interactions. The energy landscape would also reveal the transition states connecting these conformers, providing insights into the molecule's dynamic behavior. Studies on similar substituted tetrahydropyrans have shown that the anomeric effect can also play a role in determining conformational preferences, especially when an electronegative atom is at the C2 position.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. nih.gov By modeling the reaction pathways, it is possible to identify transition states, intermediates, and determine the activation energies, which provides a deeper understanding of the reaction kinetics and selectivity.
A common reaction of carboxylic acids is Fischer esterification, where the acid reacts with an alcohol in the presence of an acid catalyst to form an ester. chemguide.co.uk Computational modeling of this reaction for this compound would involve mapping out the energy profile of the reaction.
For a given reaction, such as esterification, computational methods can be used to locate and characterize the transition state structures. nih.gov The transition state is the highest energy point along the reaction coordinate and its geometry provides crucial information about the bond-making and bond-breaking processes. For the esterification of this compound, the transition state would likely involve the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. Vibrational frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the minimum energy path connecting the reactants, transition state, and products. youtube.com This analysis provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. For the esterification of this compound, the reaction coordinate analysis would illustrate the approach of the alcohol, the formation of the tetrahedral intermediate, the transfer of a proton, and the eventual departure of a water molecule to form the final ester product. This level of detail is instrumental in understanding the factors that control the reaction's outcome.
Molecular Dynamics Simulations for Solvent Effects and Interactions
Content on this topic cannot be generated due to a lack of available research.
Advanced Research Applications and Methodological Development
Role as Chiral Building Blocks in Complex Molecule Synthesis
In the realm of organic synthesis, chiral building blocks are instrumental in the construction of enantiomerically pure complex molecules, which is particularly crucial in the development of pharmaceuticals and agrochemicals. hovione.com 2,6,6-Trimethyloxane-2-carboxylic acid, with its defined stereochemistry, serves as an excellent starting material for introducing chirality into larger, more complex structures. The synthesis of related chiral tetrahydropyran (B127337) structures, such as (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, highlights the utility of this class of compounds as valuable chiral building blocks for the stereoselective synthesis of natural terpenes. researchgate.net Methodologies for obtaining enantiomerically pure forms of similar cyclic carboxylic acids, such as the enzymatic resolution of 6-fluoro-chroman-2-carboxylic acid using esterases, demonstrate viable pathways to access the chiral forms of this compound for these applications. rsc.org
Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. rsc.org this compound can be employed as a precursor in asymmetric synthesis, where its inherent chirality directs the stereochemical outcome of subsequent reactions. This approach is fundamental in producing compounds with desired biological activities, as different enantiomers of a molecule can have vastly different physiological effects. mdpi.com The catalytic asymmetric synthesis of α-stereogenic carboxylic acids is a well-established field, and the principles can be applied to reactions involving this compound to generate a variety of chiral molecules. rsc.org For instance, the catalytic hydrogenation of substituted benzoylpyroglutamates over rhodium and ruthenium catalysts has been shown to be highly diastereoselective in producing 2-methylcyclohexane carboxylic acid, a testament to the precise stereochemical control achievable in the synthesis of cyclic carboxylic acids. nih.gov
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a library of structurally diverse small molecules for high-throughput screening. nih.gov The rigid pyran ring of this compound provides a robust scaffold that can be systematically functionalized to create a wide array of derivatives. This approach allows for the exploration of a larger chemical space in the search for new bioactive compounds. rsc.org The use of pyran-based scaffolds in DOS has been demonstrated in the synthesis of polyfunctional stereogenic macrocycles and in the creation of libraries of pyran-annulated scaffolds, underscoring the versatility of the pyran motif in generating molecular diversity. researchgate.netnih.gov
Below is a representative table of synthetic strategies employing pyran scaffolds in diversity-oriented synthesis:
| Strategy | Description | Potential Outcome |
| Multicomponent Reactions | A one-pot reaction involving three or more starting materials to rapidly build molecular complexity around the pyran core. researchgate.net | A diverse library of pyran-annulated heterocyclic compounds with varied substituents and functional groups. |
| Branching Pathways | A common precursor is transformed into a range of distinct molecular scaffolds through the application of different reaction conditions or reagents. nih.gov | Generation of multiple unique molecular skeletons from a single starting pyran-based molecule. |
| Intramolecular Cycloadditions | The use of designed pyranosyl butenones to create macrocyclic glycoconjugates through intramolecular cycloaddition reactions. nih.gov | Synthesis of novel macrocycles with potential applications in drug discovery. |
Investigation as Probes for Mechanistic Biochemical Studies
The interaction of small molecules with biological systems provides invaluable insights into the mechanisms of life. This compound and its derivatives can serve as molecular probes to investigate enzyme function and metabolic pathways. The defined structure of this compound allows for precise interpretations of its interactions with biological targets.
The study of enzyme inhibition is fundamental to understanding enzyme mechanisms and for the development of new therapeutic agents. The structural features of this compound make it a candidate for investigating enzyme active sites. For instance, related tetrahydropyran derivatives have been explored as HIV protease inhibitors, where the cyclic ether moiety plays a crucial role in binding to the enzyme's active site. nih.gov The carboxylic acid group can mimic the substrate's carboxylate, while the rigid ring structure can provide specific interactions with the enzyme's hydrophobic pockets. The di-tert-butyl phenol (B47542) class of compounds, which share some structural similarities in terms of bulky alkyl groups, have been shown to inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.gov This suggests that the trimethylated pyran ring of this compound could also confer selectivity in enzyme inhibition.
The following table outlines potential enzyme targets for which this compound or its derivatives could be investigated as inhibitors:
| Enzyme Class | Rationale for Investigation |
| Proteases | The tetrahydropyran ring can act as a non-peptidic scaffold to mimic the transition state of peptide hydrolysis, as seen with HIV protease inhibitors. nih.gov |
| Cyclooxygenases (COX) | The bulky, hydrophobic trimethyl-substituted ring could potentially interact with the hydrophobic channel of the COX active site, similar to other non-steroidal anti-inflammatory drugs. nih.gov |
| Lipoxygenases (LOX) | Similar to COX enzymes, the hydrophobic nature of the compound may allow it to bind to the active site of LOX enzymes. nih.gov |
| Hydrolases | The carboxylic acid moiety can interact with the active site of various hydrolases, potentially acting as a competitive inhibitor. |
Understanding the metabolic fate of xenobiotic compounds is crucial in pharmacology and toxicology. Carboxylic acids, in general, undergo various metabolic transformations, including the formation of acyl-glucuronides and acyl-CoA thioesters. nih.gov Investigating the metabolism of this compound can provide insights into the detoxification pathways of cyclic ether carboxylic acids. A study on the bacterial transformation of the structurally related abscisic acid led to the identification of 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid, demonstrating that microorganisms are capable of metabolizing such complex cyclic structures. researchgate.net This suggests that this compound could also be subject to microbial or mammalian metabolism, potentially leading to hydroxylated or otherwise modified derivatives.
Development of Analytical Methods for Research Samples
Accurate and sensitive analytical methods are essential for the detection and quantification of this compound in various research samples, including biological fluids and environmental matrices. The development of such methods is crucial for pharmacokinetic studies, metabolic profiling, and environmental monitoring.
Commonly employed analytical techniques for carboxylic acids include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. cdc.govnih.gov For volatile carboxylic acids, GC-MS is a powerful tool, often requiring derivatization to increase the volatility and thermal stability of the analyte. For non-volatile or thermally labile compounds, HPLC coupled with UV or MS detection is the method of choice. cdc.gov Solid-phase extraction (SPE) is a frequently used technique for the pre-concentration and purification of carboxylic acids from complex matrices prior to instrumental analysis. byjus.com
The table below summarizes key aspects of analytical method development for this compound:
| Analytical Technique | Sample Preparation | Detection Method |
| GC-MS | Derivatization (e.g., silylation, esterification) to increase volatility. cdc.gov Liquid-liquid or solid-phase extraction for sample cleanup and concentration. | Mass spectrometry for sensitive and selective detection. Electron ionization (EI) or chemical ionization (CI) can be used. |
| HPLC-MS/MS | Minimal sample preparation may be required for clean samples. Solid-phase extraction for complex matrices like plasma or urine. nih.gov | Tandem mass spectrometry (MS/MS) for high selectivity and quantification at low concentrations. Electrospray ionization (ESI) is a common ionization source. |
| HPLC-UV | Similar to HPLC-MS/MS. Derivatization with a UV-absorbing tag may be necessary if the compound lacks a strong chromophore. cdc.gov | UV detection is a more accessible but generally less sensitive and selective method compared to MS. Wavelength selection is critical for optimal sensitivity. |
Chromatographic Separations (e.g., GC-MS, HPLC)
The separation and quantification of this compound in various matrices rely on sophisticated chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds like carboxylic acids. For chiral molecules such as this compound, chiral HPLC is the method of choice for enantiomeric separation. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven effective in resolving the enantiomers of various chiral carboxylic acids. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
The choice of mobile phase is critical for achieving optimal separation. Normal-phase HPLC, using non-polar solvents like hexane (B92381) and a polar modifier like isopropanol, often provides good enantioselectivity for carboxylic acids on polysaccharide-based CSPs. researchgate.net Reversed-phase HPLC, with aqueous-organic mobile phases, can also be employed, particularly with modified cyclodextrin-based CSPs. hplc.eu The addition of acidic modifiers, such as trifluoroacetic acid, can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, due to the polarity and low volatility of carboxylic acids, derivatization is typically required before GC-MS analysis. colostate.edu This process converts the carboxylic acid into a less polar and more volatile derivative, such as a methyl ester or a trimethylsilyl (B98337) (TMS) ester. colostate.eduresearchgate.net
For the analysis of this compound, esterification to its methyl ester would be a common derivatization strategy. This can be achieved by reaction with reagents like diazomethane (B1218177) or by acid-catalyzed esterification with methanol (B129727). The resulting methyl 2,6,6-trimethyloxane-2-carboxylate can then be readily analyzed by GC-MS. The mass spectrum of the derivative will exhibit a characteristic molecular ion peak and fragmentation pattern that can be used for structural confirmation and quantification. miamioh.edu
Interactive Data Table: Comparison of Chromatographic Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds (or their derivatives). |
| Derivatization | Not always necessary, but can be used for detection enhancement. | Often required for polar compounds like carboxylic acids. |
| Enantioseparation | Readily achieved with chiral stationary phases. | Possible with chiral stationary phases, but less common for carboxylic acids. |
| Detection | UV, fluorescence, refractive index, mass spectrometry. | Mass spectrometry, flame ionization detection. |
Enantiomeric Excess Determination Methods
Determining the enantiomeric excess (ee) is crucial in asymmetric synthesis and for the evaluation of the biological activity of chiral molecules. For this compound, several methods can be employed.
Chiral High-Performance Liquid Chromatography (HPLC): As discussed previously, chiral HPLC is a direct and accurate method for determining the ee. heraldopenaccess.usuma.es By separating the two enantiomers, the peak areas in the chromatogram can be integrated to calculate the ratio of the enantiomers and thus the enantiomeric excess. The use of pure enantiomer standards is ideal for method validation and peak assignment. uma.es
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: NMR spectroscopy can be used to determine the ee by employing chiral shift reagents (CSRs) or chiral solvating agents (CSAs). These agents interact with the enantiomers to form diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. acs.org For this compound, a lanthanide-based chiral shift reagent could be used to induce separation of the signals corresponding to the two enantiomers, allowing for their quantification.
Optical Methods: Techniques such as circular dichroism (CD) spectroscopy can be utilized to determine the ee. nih.gov This method relies on the differential absorption of left- and right-circularly polarized light by the chiral molecule. By comparing the CD spectrum of a sample of unknown ee to that of a pure enantiomer, the enantiomeric composition can be determined.
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology
To explore the potential biological activities of this compound, the design and synthesis of derivatives are essential for conducting Structure-Activity Relationship (SAR) studies. mdpi.com SAR studies systematically modify the structure of a lead compound to understand which functional groups are crucial for its biological activity and to optimize properties like potency and selectivity. researchgate.net
The synthesis of derivatives of this compound would typically start with the activation of the carboxylic acid group, for example, by converting it to an acid chloride or by using coupling reagents. mdpi.comresearchgate.netfrontiersin.orgmdpi.com This activated intermediate can then react with various nucleophiles to generate a library of derivatives, such as amides, esters, and other modified structures.
Bioisosteric Replacements in Research Contexts
Bioisosterism is a strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. drughunter.comresearchgate.net For the carboxylic acid group in this compound, several bioisosteric replacements could be considered in a research context to modulate its physicochemical properties and potential biological interactions. nih.govnih.gov
Common Carboxylic Acid Bioisosteres:
Tetrazoles: Tetrazoles are common bioisosteres for carboxylic acids due to their similar acidity and ability to participate in hydrogen bonding. drughunter.com Replacing the carboxylic acid with a tetrazole ring can improve metabolic stability and membrane permeability. hyphadiscovery.com
Hydroxamic acids: These functional groups are also acidic and can act as bioisosteres for carboxylic acids. nih.gov
Acylsulfonamides: These groups can mimic the charge and hydrogen bonding capabilities of a carboxylic acid.
The synthesis of these bioisosteric replacements would involve multi-step synthetic routes starting from this compound or a suitable precursor.
Understanding Ligand-Receptor Interactions at a Molecular Level
Investigating the interactions of this compound and its derivatives with biological receptors is fundamental to understanding their mechanism of action. nih.gov This involves identifying the target receptor and characterizing the binding affinity and mode of interaction. rsc.org
Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding pose and affinity of the ligands within the active site of a target receptor. rsc.org These computational methods can help in rationalizing the observed SAR and in designing new derivatives with improved binding characteristics.
Experimental Binding Assays: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radioligand binding assays can be used to experimentally determine the binding affinity (Kd) of the compounds to the target receptor. nih.gov
Structural Biology: X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information of the ligand-receptor complex, revealing the precise molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding. nih.gov This detailed structural understanding is invaluable for structure-based drug design. nih.gov
Future Directions in Research on 2,6,6 Trimethyloxane 2 Carboxylic Acid
Emerging Synthetic Strategies
Currently, there are no established synthetic routes specifically targeting 2,6,6-Trimethyloxane-2-carboxylic acid in peer-reviewed literature. Future research could explore several emerging synthetic strategies. One promising approach involves the use of organocatalysis, which offers a metal-free and often stereoselective route to cyclic ethers. Additionally, novel cyclization reactions, potentially mediated by transition metals, could be developed to construct the oxane ring with the desired substitution pattern. researchgate.net Flow chemistry presents another modern approach that could enable precise control over reaction conditions, potentially improving yields and purity.
A hypothetical retrosynthetic analysis suggests that the target molecule could be assembled from acyclic precursors through an intramolecular cyclization. Key considerations for developing a successful synthesis would include the stereoselective installation of the quaternary center at the 6-position and the carboxylic acid at the 2-position.
Table 1: Potential Synthetic Approaches for this compound
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Organocatalysis | Metal-free, potentially stereoselective, mild reaction conditions. | Catalyst design for specific substrate, optimization of reaction parameters. |
| Transition-Metal Catalysis | High efficiency, potential for novel bond formations. | Catalyst cost and toxicity, ligand design, control of side reactions. |
| Flow Chemistry | Precise control of temperature and pressure, improved safety and scalability. | Initial setup cost, potential for clogging with solid byproducts. |
| Intramolecular Cyclization | Convergent synthesis, potential for building complexity efficiently. | Control of regioselectivity and stereoselectivity, precursor synthesis. |
Advanced Spectroscopic Techniques for Elucidation
A comprehensive spectroscopic characterization is fundamental to confirming the structure and purity of this compound. Beyond standard one-dimensional NMR (¹H and ¹³C) and infrared (IR) spectroscopy, advanced techniques will be crucial for unambiguous structural elucidation. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be essential to establish the connectivity of all atoms within the molecule.
For determining the stereochemistry, which is a critical aspect of this chiral molecule, techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide insights into the spatial proximity of protons. In cases where crystalline material can be obtained, single-crystal X-ray diffraction would offer the most definitive structural information, including absolute configuration. High-resolution mass spectrometry (HRMS) will be vital for confirming the elemental composition.
Table 2: Spectroscopic Techniques for the Characterization of this compound
| Technique | Information Obtained |
| ¹H NMR | Proton environment and coupling |
| ¹³C NMR | Carbon skeleton |
| IR Spectroscopy | Presence of functional groups (e.g., C=O, O-H) |
| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity and correlation |
| NOE Spectroscopy | Spatial proximity of atoms, stereochemistry |
| High-Resolution Mass Spectrometry | Elemental composition, molecular weight |
| Single-Crystal X-ray Diffraction | Definitive 3D structure and absolute configuration |
Computational Chemistry for Predictive Modeling
In the absence of experimental data, computational chemistry can provide valuable predictive insights into the properties and reactivity of this compound. acs.org Density Functional Theory (DFT) calculations can be employed to predict its three-dimensional structure, vibrational frequencies (for comparison with experimental IR spectra), and NMR chemical shifts. researchgate.net
Furthermore, computational models can be used to explore potential reaction mechanisms for its synthesis, helping to guide experimental efforts. researchgate.net Molecular dynamics simulations could provide information on the conformational flexibility of the oxane ring and the carboxylic acid group. These predictive models can significantly accelerate the research and development process by prioritizing the most promising experimental avenues.
Table 3: Predicted Properties from Computational Modeling
| Property | Computational Method | Predicted Information |
| Molecular Geometry | DFT | Bond lengths, bond angles, dihedral angles |
| Spectroscopic Data | DFT | IR frequencies, NMR chemical shifts |
| Thermodynamic Properties | DFT | Enthalpy of formation, Gibbs free energy |
| Reaction Pathways | DFT | Transition state energies, reaction mechanisms |
| Conformational Analysis | Molecular Dynamics | Stable conformers, rotational barriers |
Expanding Applications in Material Science or Advanced Organic Synthesis (non-clinical)
While speculative at this stage, the unique structure of this compound suggests potential applications in material science and advanced organic synthesis. The presence of a carboxylic acid functional group allows for its incorporation into polymers, potentially imparting unique properties such as altered solubility, thermal stability, or biodegradability. For instance, it could be used as a monomer in the synthesis of novel polyesters or polyamides.
In advanced organic synthesis, this compound could serve as a chiral building block. The stereocenters and the functionalized oxane ring could be valuable for the synthesis of more complex molecules with specific three-dimensional architectures. Its utility as a ligand in asymmetric catalysis could also be an area of exploration. The rigid oxane framework combined with the coordinating carboxylic acid group might lead to highly selective catalysts for a variety of organic transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
